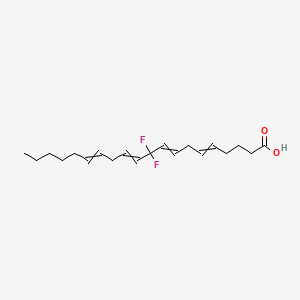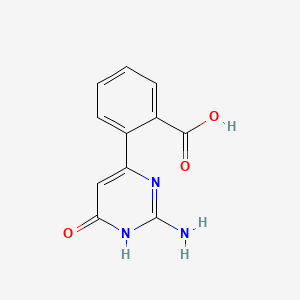![molecular formula C8H17NO B13836022 2-Butanone, 3-[(2-methylpropyl)amino]-](/img/structure/B13836022.png)
2-Butanone, 3-[(2-methylpropyl)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methylpropylamino)butan-2-one is an organic compound that belongs to the class of amines It features a butanone backbone with an amino group substituted at the third carbon and a 2-methylpropyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropylamino)butan-2-one can be achieved through several methods. One common approach involves the reaction of 3-hydroxybutan-2-one with 2-methylpropylamine in the presence of a catalytic amount of hydrochloric acid. The reaction is typically carried out in a solvent such as toluene under reflux conditions. The water generated during the reaction is removed using a Dean-Stark apparatus, and the product is purified by distillation .
Industrial Production Methods
On an industrial scale, the production of 3-(2-Methylpropylamino)butan-2-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.
化学反応の分析
Types of Reactions
3-(2-Methylpropylamino)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
3-(2-Methylpropylamino)butan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials
作用機序
The mechanism of action of 3-(2-Methylpropylamino)butan-2-one involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amino group, facilitating various chemical transformations. It may also interact with enzymes and receptors, influencing biological pathways and exerting its effects at the molecular level .
類似化合物との比較
Similar Compounds
3-(2-Methylpropylamino)butan-2-ol: Similar structure but with an alcohol group instead of a ketone.
3-(2-Methylpropylamino)butan-2-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
The presence of both the amino and ketone groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields .
特性
分子式 |
C8H17NO |
|---|---|
分子量 |
143.23 g/mol |
IUPAC名 |
3-(2-methylpropylamino)butan-2-one |
InChI |
InChI=1S/C8H17NO/c1-6(2)5-9-7(3)8(4)10/h6-7,9H,5H2,1-4H3 |
InChIキー |
WPKLNUBTYIQILY-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNC(C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(Tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B13835948.png)
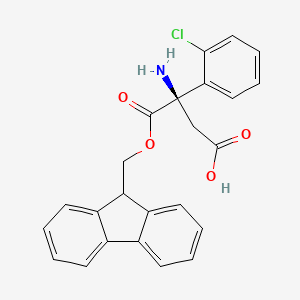
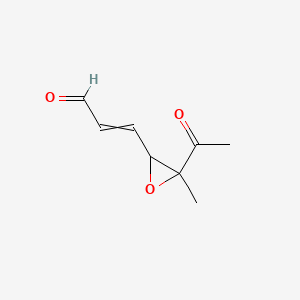
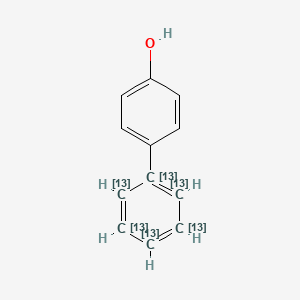
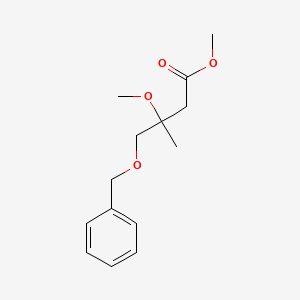
![4-bromo-6-(cyclohexylamino)-7H-benzo[e]perimidin-7-one](/img/structure/B13835972.png)
![1-[(1E)-1,2-Difluoroethenyl]-4-fluorobenzene](/img/structure/B13835974.png)
![3-[Cyclopentyl(dimethyl)silyl]propan-1-amine](/img/structure/B13835976.png)
![(3AR,4R,5R,6AS)-5-((tert-butyldimethylsilyl)oxy)-4-((3S,5S,E)-3-((tert-butyldimethylsilyl)oxy)-5-methylnon-1-en-1-yl)hexahydro-2H-cy clopenta[b]furan-2-one](/img/structure/B13835981.png)
![6-Methoxy-1-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B13835989.png)
